molecular formula C16H13N3O5S2 B2777966 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole CAS No. 923157-70-4

2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole

Cat. No. B2777966
CAS RN: 923157-70-4
M. Wt: 391.42
InChI Key: RPXZUHJYVLUVHF-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity and Mechanism

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds, including related structures, have shown better antibacterial activity than commercial agents, indicating their potential in agricultural applications to combat bacterial infections in crops. Their mechanism includes stimulating plant defensive enzymes, increasing chlorophyll content, and reducing the production of harmful substances in plants, thereby enhancing resistance against bacterial leaf blight (Li Shi et al., 2015).

Antimicrobial and Antitubercular Activities

New 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-Salmonella typhi activity, demonstrating significant antimicrobial properties. This suggests potential applications in developing new treatments for infections caused by Salmonella typhi (E. Salama, 2020). Additionally, other derivatives have been identified as potent antimicrobial and antitubercular agents, highlighting their therapeutic potential against bacterial and tuberculosis infections (G. V. Suresh Kumar et al., 2013).

Anti-Inflammatory and Analgesic Properties

Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising anti-inflammatory and analgesic effects. This indicates their potential in pharmaceutical applications for developing new pain relief and anti-inflammatory medications (F. Bassyouni et al., 2012).

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have been investigated for their anticancer activities. Research indicates that certain compounds show moderate cytotoxicity against cancer cell lines, suggesting their potential use in cancer treatment strategies (K. Redda & Madhavi Gangapuram, 2007).

Corrosion Inhibition

Oxadiazole derivatives have also been studied for their application in corrosion inhibition, specifically for mild steel in acidic environments. These studies suggest that such compounds can offer a high degree of protection against corrosion, making them valuable in industrial applications where metal preservation is crucial (Vikas Kalia et al., 2020).

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-26(22,23)14-8-4-12(5-9-14)15-17-18-16(24-15)25-10-11-2-6-13(7-3-11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXZUHJYVLUVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole

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